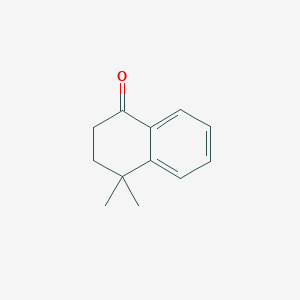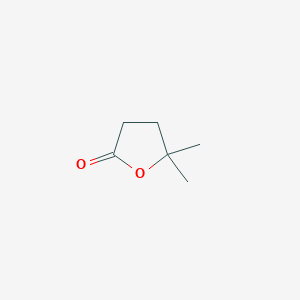![molecular formula C10H30Br4N4S2 B030269 Bis[2-(3-Aminopropylamino)ethyl]disulfid Tetrahydrobromid CAS No. 127565-72-4](/img/structure/B30269.png)
Bis[2-(3-Aminopropylamino)ethyl]disulfid Tetrahydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is a chemical compound with the molecular formula C10H30Br4N4S2 and a molecular weight of 590.12 g/mol . It is a metabolite of Amifostine, a well-known cytoprotective agent used in chemotherapy and radiotherapy . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of disulfide bonds and amino groups.
Biology: The compound is used in studies related to cellular protection mechanisms, particularly in the context of oxidative stress.
Medicine: Research involving this compound focuses on its potential cytoprotective effects, similar to its parent compound, Amifostine.
Vorbereitungsmethoden
The synthesis of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves several steps. The primary synthetic route includes the reaction of 3-aminopropylamine with ethylene disulfide under controlled conditions to form the desired product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Wirkmechanismus
The mechanism of action of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves its ability to interact with cellular thiols and protect cells from oxidative damage . The disulfide bond in the compound can be reduced to form thiols, which can then scavenge reactive oxygen species (ROS) and protect cellular components from oxidative stress . The molecular targets include various cellular proteins and enzymes that are susceptible to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is unique due to its specific structure and cytoprotective properties. Similar compounds include:
Amifostine: The parent compound, known for its cytoprotective effects in chemotherapy and radiotherapy.
Cysteamine: A compound with a similar thiol group that provides protection against oxidative stress.
Eigenschaften
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYBMDGMOZITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Br4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)



![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)






